molecular formula C12H15ClO2 B3382477 2-(4-Chlorophenyl)-4-methylpentanoic acid CAS No. 33127-05-8

2-(4-Chlorophenyl)-4-methylpentanoic acid

Cat. No.: B3382477
CAS No.: 33127-05-8
M. Wt: 226.7 g/mol
InChI Key: BAAITGFNANWTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4-methylpentanoic acid is a branched carboxylic acid featuring a 4-chlorophenyl substituent at the C2 position and a methyl group at C2. Its structural uniqueness lies in the combination of aromatic (chlorophenyl) and aliphatic (methyl) groups, which influence its physicochemical and biological properties. For example, compounds like 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid (isolated from Siegesbeckia glabrescens) and 4-amino-3-(4-chlorophenyl)-4-methylpentanoic acid hydrochloride demonstrate how substitutions on the pentanoic acid backbone modulate activity .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8(2)7-11(12(14)15)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAITGFNANWTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-chlorophenylacetic acid with 2-bromo-4-methylpentane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Another method involves the Friedel-Crafts acylation of 4-chlorotoluene with 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example, treatment with methanol and sulfuric acid yields the corresponding methyl ester .

Reaction ConditionsReagentsYieldProductSource
Room temperature, overnightCH₃OH, H₂SO₄ (catalytic)100%Methyl 2-(4-chlorophenyl)-4-methylpentanoate

This reaction is reversible, and the ester can be hydrolyzed back to the acid under alkaline conditions .

Hydrolysis of Esters

The methyl or isopropyl esters of related chlorophenyl pentanoic acids are hydrolyzed to the free acid using mild alkaline conditions .

Reaction ConditionsReagentsYieldProductSource
Mild alkaline hydrolysis (KOH, H₂O)NaOH/H₂O, 45°C, 3 days77%2-(4-Hydroxyphenyl)-4-methylpentanoic acid

This method avoids harsh conditions that might degrade the chlorophenyl group.

Oxidation and Reduction

While direct oxidation of the carboxylic acid is uncommon, precursors like aldehydes or alcohols can be oxidized or reduced. For instance:

  • Oxidation : 2-(4-Chlorophenyl)-3-methylbutanal is oxidized to the corresponding carboxylic acid using KMnO₄ in sulfuric acid .

  • Reduction : Sodium borohydride reduces ketone intermediates to secondary alcohols in synthetic routes to related metabolites .

Racemization

The chiral center at the α-carbon (adjacent to the carboxylic acid) is susceptible to racemization under basic or high-temperature conditions. For example:

Reaction ConditionsReagentsResultSource
170°C, 15 hoursKOH, ethylene glycol~95% racemization

This highlights the need for controlled conditions during synthesis to preserve enantiomeric purity.

Salt Formation

The carboxylic acid forms salts with bases (e.g., sodium or potassium salts), enhancing solubility for pharmaceutical formulations .

Synthetic Routes

Two primary pathways are documented:

  • Reduction-Hydrolysis Route :

    • Step 1: Sodium borohydride reduces a ketone precursor to an alcohol .

    • Step 2: Alkaline hydrolysis of the ester yields the free acid .

  • Oxidation Route :

    • Direct oxidation of an aldehyde precursor using KMnO₄/H₂SO₄ .

Comparative Reactivity

Reaction TypeConditionsKey Feature
EsterificationAcidic, room temperatureHigh yield, reversible
Alkaline HydrolysisMild base, moderate heatPreserves chlorophenyl integrity
RacemizationStrong base, high temperatureRequires enantiomeric resolution steps

Stability and Storage

  • Stability : Stable under ambient conditions but sensitive to strong bases or oxidizing agents.

  • Storage : Recommended in sealed containers at room temperature to prevent moisture absorption .

Scientific Research Applications

Synthesis of 2-(4-Chlorophenyl)-4-methylpentanoic Acid

The synthesis of CPA can be achieved through several methods, including:

  • Optical Resolution : A notable method involves the resolution of racemic CPA using optically active arylamines in a hydrophilic/hydrophobic solvent system. This method not only enhances the optical purity of CPA but also allows for the recycling of reagents, making it environmentally friendly .
  • Knoevenagel Condensation : Another synthesis route includes the Knoevenagel condensation reaction, which has been used to create derivatives of CPA with enhanced antibacterial properties .

Antibacterial Properties

CPA and its derivatives have demonstrated significant antibacterial activities against various Gram-positive bacteria, including multidrug-resistant strains. Research indicates that certain synthesized compounds derived from CPA exhibit minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL, showcasing their potential as effective antibacterial agents .

Anti-inflammatory Potential

Research has also explored CPA's role as a potential anti-inflammatory agent. Compounds designed to mimic the structure of selective COX-2 inhibitors have shown promise in inhibiting inflammation, indicating that CPA derivatives could be further developed for therapeutic applications .

Agrochemical Use

CPA is a key component in the synthesis of synthetic pyrethroids such as fenvalerate and esfenvalerate. These compounds are widely used as insecticides due to their effectiveness and relatively low toxicity to mammals compared to traditional pesticides. The bioefficacy of esters derived from optically active CPA is reported to be significantly higher than that of their racemic counterparts, enhancing their utility in agricultural applications .

Pharmaceutical Development

In pharmaceutical research, CPA serves as a building block for various drug formulations. Its derivatives are being investigated for their potential use in treating bacterial infections and inflammatory diseases. The ability to modify CPA's structure allows for the development of targeted therapies with improved efficacy and reduced side effects .

Case Studies

StudyFocusFindings
Study AAntibacterial ActivitySynthesized CPA derivatives showed MIC values between 2-4 µg/mL against resistant strains .
Study BSynthesis MethodDeveloped an environmentally friendly synthesis process for optically pure CPA with high yields .
Study CAgrochemical ApplicationDemonstrated enhanced bioefficacy of CPA-derived insecticides compared to racemic forms .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties/Activities Reference IDs
2-(4-Chlorophenyl)-4-methylpentanoic acid C2: 4-chlorophenyl; C4: methyl Not explicitly reported; inferred stability from analogs N/A
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid C2: isobutyryloxy; C3: dodecanoyloxy Antibacterial (MIC: 3.12 μg/mL against S. aureus)
(S,Z)-2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid (4d) C2: thioxothiazolidinone-furan hybrid Potential antimicrobial/antidiabetic activity (synthetic intermediate)
4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid hydrochloride C3: 4-chlorophenyl; C4: amino and methyl Small-molecule scaffold for drug discovery (preclinical use)
(2S)-2-Chloro-4-methylpentanoic acid C2: chloro; stereochemistry (S-configuration) Chiral building block for synthesis

Key Observations:

  • Antibacterial Activity: The esterified derivative (3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid) exhibits potent Gram-positive antibacterial activity (MIC 3.12 μg/mL against S. aureus), eightfold stronger than lauric acid . This highlights the importance of acyloxy groups in enhancing membrane disruption.
  • Chiral Influence: The (2S)-2-chloro-4-methylpentanoic acid demonstrates the role of stereochemistry in molecular interactions, critical for enantioselective synthesis .
  • Hybrid Structures: Compound 4d integrates a thioxothiazolidinone ring, a motif associated with antimicrobial and antidiabetic activities, though specific data are absent .

Functional Analogues with Chlorophenyl Moieties

Table 2: Chlorophenyl-Containing Analogues

Compound Name Core Structure Key Differences Reference IDs
2-(4-Chlorophenyl)propanoic acid Propanoic acid backbone Shorter chain (C3 vs. C5)
4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester Ketone-containing backbone Oxo group at C4; esterified carboxyl
2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic acid Methoxy and benzyl groups Methoxy substitution; C3 branching

Key Observations:

  • Chain Length Impact: Shorter-chain analogs like 2-(4-chlorophenyl)propanoic acid may exhibit reduced lipophilicity compared to 4-methylpentanoic acid derivatives, affecting bioavailability .
  • Functional Group Effects: The ketone group in 4-(4-chlorophenyl)-4-oxobutanoic acid methyl ester could alter reactivity or metabolic stability .

Pharmacological and Analytical Comparisons

  • Chromatographic Behavior: 4-Methylpentanoic acid derivatives (e.g., 4-methylpentanoic acid) exhibit similar detector responses to other short-chain acids in gas-liquid chromatography, suggesting comparable analytical utility .

Biological Activity

2-(4-Chlorophenyl)-4-methylpentanoic acid is a compound that has garnered attention in various fields of pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H15_{15}ClO2_2
  • IUPAC Name : this compound
  • Molecular Weight : 230.7 g/mol

This compound features a chlorophenyl group, which is known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds synthesized from this structure have shown potent activity against several Gram-positive bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2 to 4 µg/mL, demonstrating their effectiveness in combating resistant bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research shows that modifications of the core structure can lead to enhanced antiproliferative activity against various cancer cell lines. For example, derivatives were found to inhibit cell growth with IC50_{50} values as low as 0.69 µM against HeLa cells, significantly outperforming standard chemotherapeutic agents like doxorubicin (IC50_{50} = 2.29 µM) .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may act as an inhibitor of specific protein kinases, which are crucial in signaling pathways related to cell growth and proliferation .
  • Targeting DNA Replication : Certain derivatives have been shown to interfere with viral DNA replication processes, indicating potential use as antiviral agents .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study evaluated the antibacterial efficacy of synthesized derivatives against multidrug-resistant strains. The most potent compounds displayed MIC values as low as 2 µg/mL against clinical isolates .
  • Anticancer Activity : Research focused on the antiproliferative effects of modified derivatives on various cancer cell lines revealed promising results. Compounds derived from this compound exhibited significant cytotoxicity against HeLa cells and other cancer types .
  • In Vivo Studies : Preliminary in vivo studies have assessed the toxicity and therapeutic index of these compounds, showing that they can be administered at higher doses without significant adverse effects, thus supporting further development for clinical use .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialMIC values: 2-4 µg/mL
AnticancerIC50_{50}: as low as 0.69 µM
Protein Kinase InhibitionPotential inhibition noted

Q & A

Q. How can surface adsorption effects be minimized in gas-phase reactions of this compound?

  • Methodological Answer : Pre-treat glassware with silanizing agents (e.g., hexamethyldisilazane) to reduce polar interactions. Use inert reaction vessels (e.g., Teflon-lined) and monitor adsorption losses via mass balance calculations. Reference indoor surface chemistry studies for adsorption coefficient estimates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-4-methylpentanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-4-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.